5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1207625-37-3
VCID: VC0036328
InChI: InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F
Molecular Formula: C15H10BrF3N2O2S
Molecular Weight: 419.216

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1207625-37-3

Cat. No.: VC0036328

Molecular Formula: C15H10BrF3N2O2S

Molecular Weight: 419.216

* For research use only. Not for human or veterinary use.

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1207625-37-3

Specification

CAS No. 1207625-37-3
Molecular Formula C15H10BrF3N2O2S
Molecular Weight 419.216
IUPAC Name 5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3
Standard InChI Key CEDHAEPABHHQBI-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F

Introduction

Structure and Chemical Identity

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the family of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. The compound features a bicyclic heterocyclic system with three key functional groups: a bromine atom at position 5, a tosyl (p-toluenesulfonyl) group at position 1, and a trifluoromethyl group at position 3. These functional groups significantly influence the compound's reactivity and applications in synthetic chemistry.

The compound's precise chemical identification parameters are summarized in the following table:

ParameterValue
CAS Number1207625-37-3
Molecular FormulaC15H10BrF3N2O2S
Molecular Weight419.216 g/mol
IUPAC Name5-bromo-1-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Standard InChIInChI=1S/C15H10BrF3N2O2S/c1-9-2-4-11(5-3-9)24(22,23)21-8-13(15(17,18)19)12-6-10(16)7-20-14(12)21/h2-8H,1H3
Standard InChIKeyCEDHAEPABHHQBI-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(F)(F)F
PubChem Compound ID67077892

Table 1: Chemical Identification Parameters of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Structural Features

The pyrrolo[2,3-b]pyridine core consists of a pyrrole ring fused to a pyridine ring, creating a nitrogen-containing heterocyclic scaffold that is prevalent in various bioactive compounds. The presence of the bromine atom at position 5 provides an excellent handle for further functionalization through various cross-coupling reactions. The tosyl group at the nitrogen position serves as both a protecting group and a modulator of the compound's electronic properties. The trifluoromethyl group at position 3 contributes to the molecule's metabolic stability and lipophilicity, properties that are highly desirable in medicinal chemistry applications.

YieldReaction ConditionsExperimental Details
90%Potassium tert-butoxide in N,N-dimethylformamide at 60-85°CAddition of 5-bromo-3-ethynyl-2-aminopyridine to potassium t-butoxide in DMF, followed by temperature control between 60-70°C and workup
62%Multi-step process from 2-amino-5-bromo-3-iodopyridineInvolves palladium-catalyzed coupling, followed by cyclization with lithium hydroxide, then treatment with potassium tert-butylate

Table 2: Synthesis Methods for 5-Bromo-7-azaindole Core Structure

N-Protection Strategies

YieldReaction ConditionsExperimental Details
99.2%Reaction with sulfonyl chloride in pyridine at 85°C for 4 hours5-bromo-1H-pyrrolo[2,3-b]pyridine treated with benzene sulfonyl chloride in pyridine, followed by workup and purification
76%Reaction with sulfonyl chloride in DMF using NaH as baseSodium hydride addition to 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF at 0°C, followed by dropwise addition of benzenesulfonyl chloride

Table 3: N-Protection Reaction Conditions for Related Compounds

Applications in Research and Development

5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has significant applications in research contexts, particularly in the development of pharmaceuticals and protein degrader building blocks.

Medicinal Chemistry Applications

The pyrrolo[2,3-b]pyridine scaffold is found in numerous bioactive compounds, making derivatives of this compound valuable in drug discovery. Research on related 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are important targets in cancer therapy .

A specific related compound (designated as 4h) exhibited potent FGFR inhibitory activity with the following IC50 values:

FGFR SubtypeIC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Table 4: FGFR Inhibition Activity of a Related 1H-pyrrolo[2,3-b]pyridine Derivative

Anti-Cancer Properties

Related pyrrolo[2,3-b]pyridine derivatives have demonstrated promising anti-cancer effects, including:

  • Inhibition of breast cancer 4T1 cell proliferation

  • Induction of apoptosis in cancer cells

  • Significant inhibition of cancer cell migration and invasion

These findings suggest that derivatives of 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may exhibit similar biological activities, making this compound a valuable building block for oncology drug discovery efforts.

Synthetic Versatility

The functional groups present in 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine provide multiple handles for further chemical transformations:

  • The bromine at position 5 enables various cross-coupling reactions (Suzuki, Stille, Sonogashira) to introduce diverse substituents

  • The tosyl group can be selectively removed to free the pyrrole nitrogen for further functionalization

  • The trifluoromethyl group contributes to metabolic stability and modifies the electronic properties of derivatives

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H332Harmful if inhaled

Table 5: Hazard Statements for 5-Bromo-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

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